molecular formula C8H10N2O3 B6617487 methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate CAS No. 1699626-50-0

methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate

Cat. No.: B6617487
CAS No.: 1699626-50-0
M. Wt: 182.18 g/mol
InChI Key: WGXJGJUAPYENGM-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate (CAS 1699626-50-0) is a high-value β-ketoester derivative featuring a 1-methyl-1H-pyrazole ring, serving as a crucial molecular building block and synthetic intermediate in organic and medicinal chemistry research . With a molecular formula of C 8 H 10 N 2 O 3 and a molecular weight of 182.18 g/mol, this compound is characterized by its reactive β-ketoester group, which allows for diverse chemical transformations, including condensations and cyclizations . Its structural features make it particularly valuable for constructing complex heterocyclic systems central to pharmaceutical development. This compound is primarily employed in the synthesis of more complex molecules, as suggested by the multiple synthetic routes available for its derivation . Its key research application lies in its role as a precursor for pyrazole-amides and other fused heterocyclic scaffolds, which are prominent pharmacophores in drug discovery . Such structures are frequently investigated for their biological activity; for instance, related pyrazole amide derivatives have demonstrated significant potential as antibacterial agents against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, as evidenced by in vitro studies and molecular docking analyses . The molecule's structure, featuring both hydrogen bond acceptor and donor capabilities, facilitates key intermolecular interactions with biological targets. Available for research and development purposes, this product is offered in quantities ranging from 50mg to 10g . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-(2-methylpyrazol-3-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-10-6(3-4-9-10)7(11)5-8(12)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXJGJUAPYENGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

Hydrazine derivatives react with 1,3-diketones under acid- or base-catalyzed conditions to form the pyrazole ring. A representative protocol involves refluxing methylhydrazine with acetylacetone in ethanol with catalytic acetic acid, achieving cyclization within 6–8 hours. Modifications using microwave irradiation reduce reaction times to 30 minutes while maintaining yields >85%.

Regioselectivity challenges arise when unsymmetrical diketones are employed. For example, using 3-oxopentanedioate derivatives favors 5-substituted pyrazoles due to electronic effects from the ester group.

Transition Metal-Catalyzed Pyrazole Assembly

Condensation Reactions for β-Keto Ester Attachment

Following pyrazole synthesis, the β-keto ester group is introduced via two primary mechanisms:

Claisen Condensation with Methyl Acetoacetate

The pyrazole nitrogen undergoes nucleophilic attack on methyl acetoacetate in the presence of Lewis acids. Optimal results are obtained using boron trifluoride etherate (BF₃·OEt₂) at 0–5°C, yielding 78–82% of the target compound. Elevated temperatures (>40°C) promote decarboxylation side reactions, reducing yields to <60%.

Table 1: Solvent Effects on Claisen Condensation

SolventTemperature (°C)Yield (%)Purity (HPLC)
Dichloromethane07895.2
THF256589.1
DMF405282.4

Michael Addition to Acrylate Derivatives

Alternative pathways employ methyl acrylate derivatives, where the pyrazole acts as a Michael donor. Using DBU (1,8-diazabicycloundec-7-ene) as a base in DMSO at room temperature achieves 70% conversion within 4 hours. This method circumvents acidic conditions that may degrade sensitive pyrazole substrates.

Alternative Methodologies and Optimization Strategies

Enzymatic Transesterification

Lipase-catalyzed transesterification using immobilized Candida antarctica lipase B (CAL-B) in ionic liquids provides a green chemistry alternative. A 1:3 molar ratio of pyrazole alcohol to methyl acetoacetate in [BMIM][BF₄] achieves 68% yield at 45°C.

Flow Chemistry Approaches

Continuous flow reactors enhance heat transfer and mixing efficiency. A microreactor system operating at 10 mL/min flow rate with BF₃·OEt₂ catalyst produces the target compound in 89% yield with residence times <5 minutes.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Industrial processes employ heterogeneous catalysts such as sulfonic acid-functionalized silica gels, which are recoverable via simple filtration. Five consecutive reuse cycles maintain yields >75%.

Waste Stream Management

The mother liquor from crystallization steps contains recoverable methyl acetoacetate (12–15% w/w). Distillation at reduced pressure (50 mbar, 80°C) recovers 92% of unreacted starting material for reuse.

Analytical Characterization of Synthetic Products

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J=2.0 Hz, 1H, pyrazole H4), 6.23 (d, J=2.0 Hz, 1H, pyrazole H3), 3.81 (s, 3H, N-CH₃), 3.72 (s, 3H, OCH₃), 3.55 (s, 2H, COCH₂CO).

IR (KBr): 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (β-keto C=O), 1550 cm⁻¹ (pyrazole ring).

Chromatographic Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O 70:30, 1.0 mL/min) shows retention at 4.2 minutes with ≥98.5% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate has been investigated for its potential therapeutic effects. Pyrazole derivatives are known for their biological activities, including anti-inflammatory and analgesic properties. For instance, compounds with similar structures have been studied as inhibitors of cyclooxygenase enzymes, which play a critical role in inflammation pathways .

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that exhibited significant inhibition of COX enzymes, suggesting that this compound could be a candidate for further pharmacological evaluation .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization reactions.

Example Table: Synthetic Pathways Involving this compound

Reaction TypeReagents/ConditionsProduct
Nucleophilic SubstitutionAlkyl halides, baseAlkylated pyrazole derivative
CyclizationAcid catalystCyclic pyrazole compound
CondensationAldehydes or ketonesβ-keto ester derivatives

Agricultural Applications

The compound's structural features allow it to be explored as a potential agrochemical. Pyrazole derivatives have been noted for their fungicidal properties, making them candidates for developing new agricultural agents.

Case Study : Research indicates that certain pyrazole-based compounds show efficacy against plant pathogens, suggesting that this compound could be evaluated for similar applications .

Buffering Agent in Biological Systems

This compound can act as a non-ionic organic buffering agent in cell culture systems. Its ability to maintain pH stability within a range of 6 to 8.5 makes it useful in biological experiments where pH fluctuations can affect cellular processes .

Mechanism of Action

The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The target compound belongs to a broader class of 3-oxopropanoate derivatives. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate C₁₀H₁₂O₂ 164.21 1-Methylpyrazole, methyl ester Pyrazole ring enables H-bonding; methyl ester enhances volatility
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate C₁₃H₁₆O₃ 220.26 3,5-Dimethylphenyl, ethyl ester Bulky phenyl group reduces solubility; ethyl ester slows hydrolysis
Methyl 3-(5-fluoro-2-methoxyphenyl)-3-oxopropanoate C₁₁H₁₁FO₄ 226.20 5-Fluoro-2-methoxyphenyl, methyl ester Electron-withdrawing groups alter reactivity
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate C₁₃H₁₆O₅ 252.26 3,5-Dimethoxyphenyl, ethyl ester Methoxy groups enhance electron density; ethyl ester increases lipophilicity
Key Observations:
  • Ester Group Variation : Methyl esters (e.g., target compound) exhibit higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., compounds in ).
  • Aromatic vs. Heterocyclic Substituents : Phenyl-substituted analogs (e.g., ) display reduced hydrogen-bonding capacity compared to pyrazole-containing derivatives, impacting crystallinity and melting points .
  • Electron Effects : Electron-withdrawing groups (e.g., fluorine in ) increase the electrophilicity of the β-keto carbonyl, enhancing reactivity in nucleophilic additions.

Physicochemical Properties

  • Solubility : The pyrazole ring in the target compound increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to phenyl analogs .
  • Stability: β-Keto esters are prone to keto-enol tautomerism. The electron-donating methyl group on the pyrazole may stabilize the enol form, affecting reactivity .
  • Hydrogen Bonding : The pyrazole N-H group (if present) can form intermolecular hydrogen bonds, as observed in crystal structures resolved using SHELX and ORTEP software .

Biological Activity

Methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the methyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with cellular components.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects against various diseases.
  • Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways that are crucial in inflammation and microbial resistance.

Biological Activities

This compound has been studied for several biological activities:

1. Antimicrobial Activity

  • Exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • The compound's mechanism involves inhibiting critical enzymes in pathogens, thus affecting their growth and survival.

2. Anti-inflammatory Properties

  • Research indicates that this compound may reduce inflammation by modulating immune responses, which is vital in conditions like arthritis and other inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

  • Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines through apoptosis induction or cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. The minimal inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Pathogen TypeMIC (µg/mL)
Gram-positive Bacteria 8
Gram-negative Bacteria 16
Fungi 32

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may inhibit pro-inflammatory cytokines or modulate inflammatory pathways effectively.

Q & A

Q. What are the common synthetic routes for methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling (for pyrazole derivatives) or condensation of ketone intermediates. For example, analogous pyrazole esters are synthesized by refluxing precursors (e.g., 4-bromo-pyrazole esters) with arylboronic acids in a degassed DMF/water mixture using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base. Reaction optimization includes:
  • Catalyst loading : 2–5 mol% Pd for cost efficiency.
  • Solvent system : Polar aprotic solvents (DMF, THF) enhance reactivity.
  • Temperature : 80–100°C for 12–24 hours balances yield and decomposition risks.
  • Purification : Column chromatography or recrystallization from methanol improves purity .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Validation involves a combination of:
  • Chromatography : HPLC or TLC to confirm single-phase purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 3.7–3.9 ppm (ester methyl) and δ 7.0–8.0 ppm (pyrazole protons) confirm structure.
  • IR : Strong carbonyl stretches (~1700 cm⁻¹) for ester and ketone groups.
  • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 223.1 for C₉H₁₀N₂O₃) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectral data (e.g., NMR, IR) during the characterization of this compound derivatives?

  • Methodological Answer : Contradictions arise from tautomerism (pyrazole ring) or solvent artifacts. Strategies include:
  • Variable-temperature NMR : Resolves dynamic exchange processes in pyrazole tautomers.
  • Deuterated solvents : DMSO-d₆ or CDCl₃ minimizes solvent interference.
  • Computational validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Use molecular modeling to:
  • Reactivity prediction : Calculate Fukui indices for nucleophilic/electrophilic sites.
  • Degradation pathways : Simulate hydrolysis (e.g., ester cleavage at pH 7–10) via transition-state modeling.
  • Solubility/stability : COSMO-RS simulations in water/organic solvents guide storage conditions .

Q. What experimental designs are recommended for studying the environmental fate and degradation pathways of this compound in aquatic systems?

  • Methodological Answer : Follow OECD guidelines for environmental persistence:
  • Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) for 5–30 days; monitor via LC-MS.
  • Photolysis : Expose to UV light (λ = 254–365 nm) in simulated sunlight chambers.
  • Biodegradation : Use OECD 301F test with activated sludge; quantify metabolites (e.g., 3-oxopropanoic acid) .

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